2'-Methyl-2-phenylacetophenone
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Description
2’-Methyl-2-phenylacetophenone is a chemical compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of 2’-Methyl-2-phenylacetophenone involves the reaction of aryl triflates with a mixture of SnMe4, Pd (0), and CO in the presence of Et3N in DMF at 60 °C . Another method involves the protection of acetophenone derivatives with 1,3-propanedithiol using a catalytic amount of yttrium triflate Y(OTf)3 as a catalyst at room temperature .Molecular Structure Analysis
The molecular structure of 2’-Methyl-2-phenylacetophenone consists of a central carbon atom bonded to an oxygen atom and two phenyl groups, one of which is methylated .Physical And Chemical Properties Analysis
2’-Methyl-2-phenylacetophenone has a boiling point of 318-320 °C and a predicted density of 1.062±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis and α-Bromination Reactions
2-Phenylacetophenone serves as a valuable precursor in organic synthesis. One notable application lies in α-bromination reactions. Here’s how it works:
- These α-brominated compounds serve as intermediates in the synthesis of pharmaceuticals, pesticides, and other chemicals .
Photoinitiators in Polymerization
2-Phenylacetophenone is a photoinitiator commonly used in polymerization processes. When exposed to UV light, it generates radicals that initiate polymerization reactions. Applications include:
- Biomedical Applications : Water-soluble derivatives of 2-phenylacetophenone are explored for biomedical purposes due to their compatibility with aqueous environments .
Water-Soluble Photoinitiators
Recent advances focus on enhancing water solubility in photoinitiators. Strategies include:
- Salts and Derivatives : Creating water-soluble salts or introducing functional groups to enhance solubility .
Teaching and Education
Innovative experiments involving 2-phenylacetophenone can engage junior undergraduates in organic chemistry. For example, exploring its bromination using pyridine hydrobromide perbromide as a brominating agent provides hands-on experience and reinforces fundamental skills .
properties
IUPAC Name |
1-(2-methylphenyl)-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-5-6-10-14(12)15(16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEJVJMHRXPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425049 |
Source
|
Record name | 1-(2-Methylphenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methyl-2-phenylacetophenone | |
CAS RN |
16216-13-0 |
Source
|
Record name | 1-(2-Methylphenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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